Reduced Basicity vs Phenyl Analog
The target compound exhibits a lower predicted pKa than its phenyl analog, 2-(4-methylpiperazin-1-yl)-2-phenylethanamine (CAS 176971-20-3). This difference in basicity affects ionization state at physiological pH and can influence solubility, permeability, and receptor binding .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 8.95 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine: 9.37 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = -0.42 |
| Conditions | Predicted values; no experimental data available. |
Why This Matters
A lower pKa indicates a weaker base, which can translate to a different ionization profile at physiological pH, directly impacting the compound's behavior in biological assays and its potential as a CNS drug intermediate.
